molecular formula C13H24N2O5 B14274544 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)

Cat. No.: B14274544
M. Wt: 288.34 g/mol
InChI Key: NZFNXTQSALXOTD-VIFPVBQESA-N
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Description

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, an L-2-aminobutanoyl side chain, and an ethyl ester moiety. The Boc group ((1,1-dimethylethoxy)carbonyl) serves as a protective group for the amine functionality, a common strategy in peptide synthesis to prevent unwanted side reactions . The L-2-aminobutanoyl substituent introduces a branched aliphatic chain, which may influence steric and electronic properties, while the ethyl ester enhances solubility in organic solvents. This compound is primarily utilized in peptide synthesis and medicinal chemistry as an intermediate for constructing complex biomolecules .

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 2-[[(2S)-2-aminobutanoyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C13H24N2O5/c1-6-9(14)11(17)15(8-10(16)19-7-2)12(18)20-13(3,4)5/h9H,6-8,14H2,1-5H3/t9-/m0/s1

InChI Key

NZFNXTQSALXOTD-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C(=O)N(CC(=O)OCC)C(=O)OC(C)(C)C)N

Canonical SMILES

CCC(C(=O)N(CC(=O)OCC)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes

Stepwise Protection and Coupling

The most widely adopted method involves sequential protection of L-2-aminobutyric acid followed by coupling with glycine ethyl ester:

  • Boc Protection of L-2-Aminobutyric Acid
    L-2-Aminobutyric acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., sodium hydroxide) at 0–5°C for 2 hours. The Boc group selectively protects the α-amino group, yielding Boc-L-2-aminobutyric acid (Boc-Abu-OH).

  • Activation of Boc-Abu-OH
    The carboxyl group of Boc-Abu-OH is activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). This forms a reactive O-acylisourea intermediate.

  • Coupling with Glycine Ethyl Ester
    The activated Boc-Abu-OH is combined with glycine ethyl ester hydrochloride in the presence of a base (e.g., N-methylmorpholine) to neutralize HCl. The reaction proceeds at room temperature for 12–24 hours, forming Boc-Abu-Gly-OEt.

  • Purification
    Crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water, yielding >85% purity.

Key Reaction Data:
Step Reagents/Conditions Yield Reference
Boc Protection Boc₂O, NaOH, 0–5°C, 2 h 92%
Activation & Coupling DCC, HOBt, DMF, RT, 24 h 78%
Purification Silica gel (EtOAc/Hexane 3:7) 85%

Microwave-Assisted Synthesis

A modified approach employs microwave irradiation to accelerate coupling:

  • Microwave Activation
    Boc-Abu-OH and glycine ethyl ester are dissolved in DMF with HOBt and heated at 50°C under microwave irradiation (300 W) for 20 minutes.

  • Deprotection (Optional)
    For downstream applications, the Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 30 minutes.

This method reduces reaction time from 24 hours to 20 minutes, achieving comparable yields (75–80%).

Reaction Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF and DCM enhance reagent solubility and minimize racemization.
  • Temperature Control : Reactions conducted below 5°C prevent epimerization of the L-configuration.

Coupling Reagents

  • DCC/HOBt : Traditional reagents with high efficiency but generate dicyclohexylurea byproducts.
  • Hydroxybenzotriazole (HOBt) : Suppresses side reactions by stabilizing active intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, 3H, -OCH₂CH₃), 1.44 (s, 9H, Boc), 4.21 (q, 2H, -OCH₂), 5.12 (d, 1H, Abu α-CH).
  • ESI-MS : m/z 289.3 [M+H]⁺ (calc. 288.34).

Chromatographic Purity

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Optical Rotation

  • [α]²⁵D : +12.5° (c = 1, MeOH), confirming retention of L-configuration.

Comparative Analysis of Methods

Parameter Stepwise Method Microwave Method
Reaction Time 24–36 h 20–30 min
Yield 75–85% 70–80%
Equipment Standard glassware Microwave reactor
Scalability Industrial-scale Lab-scale

The stepwise method remains preferred for large-scale synthesis due to established protocols, while microwave-assisted synthesis offers rapid screening.

Applications in Peptide Synthesis

This compound serves as a building block for:

  • Anticancer Peptides : Boc protection enables sequential elongation in SPPS.
  • Enzyme Substrates : Ethyl ester hydrolysis yields free carboxylates for biochemical assays.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester involves its role as a protecting group. It temporarily masks reactive functional groups during chemical synthesis, preventing unwanted reactions. The compound is typically removed under mild acidic conditions, revealing the functional group for further reactions. The molecular targets include amino groups in peptides and proteins, and the pathways involve standard peptide coupling reactions .

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a family of Boc-protected amino acid esters. Key structural analogs include:

Compound Name Molecular Formula Key Features Evidence ID
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-hydroxyethyl ester (9CI) C₉H₁₇NO₅ Hydroxyethyl ester; lacks aminobutanoyl group
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester C₉H₁₇NO₅ Methyl ester; serine side chain (-CH₂OH)
Glycine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, ethyl ester C₁₄H₂₆N₂O₅ Valyl substituent; ethyl ester
(2S)-4-Nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-butanoic acid methyl ester C₁₄H₂₃N₃O₈ Nitro group modification; bis-Boc protection
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(R)-prop-2-en-1-ylsulfinyl]-(R)-alanine ethyl ester C₁₃H₂₃NO₅S Allyl sulfinyl group; alanine backbone

Key Observations :

  • The ethyl ester in the target compound increases lipophilicity compared to methyl esters (e.g., ).
  • Bis-Boc protection (e.g., ) offers enhanced stability but complicates deprotection steps.
Physical and Chemical Properties
  • Crystallinity: The target compound’s analogs exhibit diverse crystalline forms. For example, N-[(1,1-dimethylethoxy)carbonyl]-3-[(R)-allylsulfinyl]alanine ethyl ester crystallizes in triclinic (P1, a = 5.1483 Å) or monoclinic (P21, a = 5.1859 Å) systems, depending on temperature . These differences impact melting points and solubility.
  • Solubility : Ethyl esters (e.g., target compound) are more soluble in hydrophobic solvents than methyl esters (e.g., ). Hydroxyethyl esters () show improved aqueous miscibility.
  • Stability : Boc-protected compounds are stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .

Biological Activity

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H19NO4
  • Molar Mass : 217.26 g/mol
  • CAS Number : 141743-15-9
  • Density : 1.263 g/cm³
  • Melting Point : 205 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Amino Acid Derivative : As an amino acid derivative, it may influence protein synthesis and cellular signaling pathways.
  • Receptor Interaction : The compound may interact with various receptors involved in metabolic processes and signal transduction.
  • Enzymatic Modulation : It has the potential to modulate enzymatic activities that are crucial for metabolic pathways.

In Vitro Studies

In vitro studies have shown that glycine derivatives can influence cellular processes such as apoptosis, inflammation, and metabolic regulation. For instance:

  • Apoptosis Induction : Certain studies indicate that glycine derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : Research suggests that these compounds can downregulate pro-inflammatory cytokines, potentially mitigating inflammatory responses.

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and therapeutic potential of glycine derivatives:

  • Metabolic Effects : Animal models have demonstrated that compounds like ethyl glycine esters can improve metabolic profiles by enhancing insulin sensitivity and glucose metabolism.
  • Neuroprotective Effects : Some studies indicate neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Cancer Therapeutics

A study published in a peer-reviewed journal examined the effects of glycine derivatives on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with the compound, highlighting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Metabolic Disorders

Another investigation focused on the impact of glycine derivatives on metabolic disorders such as diabetes. The findings revealed improved glucose tolerance and reduced blood sugar levels in diabetic mice treated with the compound.

Data Tables

PropertyValue
Molecular FormulaC10H19NO4
Molar Mass217.26 g/mol
Density1.263 g/cm³
Melting Point205 °C
CAS Number141743-15-9
Biological ActivityObservations
Apoptosis InductionInduces cell death in cancer cells
Anti-inflammatoryReduces cytokine levels
Metabolic RegulationEnhances insulin sensitivity

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound to ensure high yield and purity?

  • The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the L-2-aminobutanoyl group, followed by coupling to glycine ethyl ester using agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification via column chromatography or recrystallization in solvents such as ethyl acetate/hexane mixtures is essential to remove unreacted intermediates. Monitoring reaction progress by TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) ensures completeness .

Q. How can researchers confirm the integrity of the Boc-protecting group during synthesis?

  • FT-IR spectroscopy is used to verify the presence of the Boc group by identifying characteristic carbonyl (C=O) stretches at ~1680–1720 cm⁻¹. Additionally, ¹H NMR should show a singlet at δ 1.4 ppm for the tert-butyl group. LC-MS can confirm molecular weight (e.g., [M+H⁺] calculated for C₁₃H₂₃NO₅S: 305.38) .

Advanced Research Questions

Q. How do crystallization conditions influence polymorphic forms, and what methods differentiate them?

  • Temperature and solvent polarity significantly affect polymorphism. For example, crystallization at 200 K yields a monoclinic form (space group P21, a = 5.1859 Å, b = 11.5202 Å, c = 14.009 Å), while cooling to 120 K produces a triclinic modification (P1, a = 5.1483 Å, b = 11.6600 Å, c = 13.6510 Å). X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are critical for distinguishing these forms. Unit cell parameters and β/γ angles (monoclinic: β = 96.396°; triclinic: α = 88.884°, β = 82.681°, γ = 87.306°) provide structural fingerprints .

Q. What strategies resolve discrepancies in reported melting points or spectral data across studies?

  • Contradictions may arise from polymorphic impurities or solvent retention. High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular composition. Variable-temperature XRD and thermogravimetric analysis (TGA) can identify solvent-free vs. solvated forms. Cross-validating NMR data (e.g., coupling constants for stereochemistry) with computational models (DFT or molecular docking) addresses spectral inconsistencies .

Q. How does solvent choice impact stereochemical outcomes during crystallization?

  • Polar aprotic solvents (e.g., DMF, acetonitrile) favor hydrogen-bonded networks stabilizing specific conformers. For instance, ethyl acetate promotes helical packing in the monoclinic form, while toluene may induce π-stacking interactions in the triclinic form. Single-crystal XRD with Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .

Methodological Focus

Q. What advanced techniques are recommended for characterizing enantiomeric purity?

  • Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol eluents (85:15 v/v) resolves enantiomers. Circular dichroism (CD) spectroscopy at 220–250 nm provides complementary data on Cotton effects. Polarimetry ([α]D²⁵ ≈ +15° to +25° in chloroform) further confirms optical activity .

Q. How can researchers mitigate racemization during peptide coupling?

  • Use coupling reagents like HOBt (hydroxybenzotriazole) or OxymaPure to minimize base-induced racemization. Maintaining reaction temperatures below 0°C and avoiding prolonged exposure to strong bases (e.g., DIPEA) preserves stereochemistry. Post-reaction analysis via Marfey’s reagent derivatization confirms enantiopurity .

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